molecular formula C14H21BrN2O3S B1408115 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1704096-09-2

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B1408115
CAS No.: 1704096-09-2
M. Wt: 377.3 g/mol
InChI Key: GASUXSSWJFUCBH-UHFFFAOYSA-N
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Description

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a bromo-dimethylphenyl sulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the ethanol and sulfonyl groups .

Scientific Research Applications

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S/c1-11-9-13(15)10-12(2)14(11)21(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUXSSWJFUCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)CCO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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